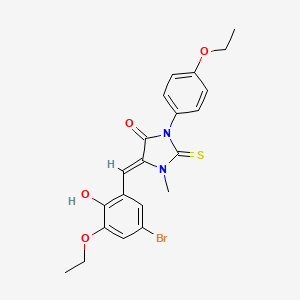
N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide
Descripción general
Descripción
N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide, also known as FPB, is a chemical compound that has been extensively studied in scientific research. It is a member of the sulfonamide class of compounds and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide modulates ion channels and receptors by binding to specific sites on these proteins. It has been shown to block the activity of TRPV1 channels, leading to a decrease in pain sensation. N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide has also been shown to modulate the function of the P2X7 receptor by decreasing its activity, leading to a decrease in inflammation.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensation in animal models of pain. N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide has also been shown to decrease inflammation in animal models of inflammatory diseases. In addition, N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide has been shown to modulate the function of ion channels and receptors in a variety of cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide has several advantages for use in lab experiments. It is a highly specific modulator of ion channels and receptors, allowing for precise control of these proteins in experimental settings. N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide is also stable and easy to work with, making it a convenient tool for researchers. However, N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide has some limitations. It can be expensive to synthesize, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide. One area of interest is the development of more potent and selective modulators of TRPV1 channels and P2X7 receptors. Another area of interest is the exploration of the role of N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide in other physiological processes, such as cell signaling and metabolism. Finally, the development of new synthetic methods for N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide may lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide is a chemical compound that has been extensively studied in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including modulation of ion channels and receptors. N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide has several advantages for use in lab experiments, but also has some limitations. Future research on N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide may lead to the development of new therapeutic agents and a better understanding of the role of ion channels and receptors in physiological processes.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide has been extensively studied in scientific research due to its ability to modulate ion channels and receptors. It has been shown to have a high affinity for the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide has also been shown to modulate the function of the P2X7 receptor, which is involved in immune responses and inflammation.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-2-11-22(20,21)15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZONGFGWNTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(propylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B4650190.png)
![1-cyclopropyl-7-(4-ethylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4650196.png)
![{4-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4650227.png)


![isopropyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4650243.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4650246.png)
![3-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4650252.png)
![N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4650273.png)

![4-butyl-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4650284.png)
![3-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4650293.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4650294.png)
